molecular formula C22H22N2O5 B2728432 ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate CAS No. 868224-22-0

ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate

Cat. No.: B2728432
CAS No.: 868224-22-0
M. Wt: 394.427
InChI Key: HQADNUGOZGRYTL-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a synthetic small-molecule compound featuring a hybrid scaffold combining isoquinoline and benzylcarbamoyl moieties. Its molecular structure includes an ethyl acetate linker, a 1,2-dihydroisoquinolinone core, and a benzylcarbamoyl functional group. The compound’s synthesis and characterization likely rely on crystallographic tools such as the SHELX program suite for structure refinement .

Properties

IUPAC Name

ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-2-28-21(26)15-29-19-10-6-9-18-17(19)11-12-24(22(18)27)14-20(25)23-13-16-7-4-3-5-8-16/h3-12H,2,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQADNUGOZGRYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves a multi-step process. The starting materials include benzylamine, isoquinoline derivatives, and ethyl bromoacetate. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

    Step 1: Benzylamine reacts with an isoquinoline derivative in the presence of a coupling agent to form an intermediate.

    Step 2: The intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C25H26N2O7
Molecular Weight : 466.5 g/mol
IUPAC Name : Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxy-2-methylpropanoate

This compound features a complex structure that includes an isoquinoline scaffold, which is known for its diverse biological activities.

Medicinal Chemistry Applications

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has been studied for its potential as an acetylcholinesterase inhibitor , which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Acetylcholinesterase Inhibition

A study synthesized a series of compounds based on similar scaffolds to evaluate their inhibitory activity against acetylcholinesterase. One of the derivatives exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential . This suggests that this compound may also exhibit similar properties and warrants further investigation.

Anticancer Activity

The compound's structure allows for interactions with various biological targets, leading to potential anticancer applications. Research has shown that derivatives of isoquinoline can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

Case Study: Antiproliferative Activity

In a related study involving quinoxaline derivatives, compounds were tested against human cancer cell lines (HCT-116 and MCF-7). The results indicated that several compounds displayed significant antiproliferative activity with IC50 values ranging from 1.9 to 7.52 μg/mL . This highlights the potential for this compound to be developed into an effective anticancer agent.

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. The ability to modify the benzylcarbamoyl group may lead to a library of derivatives with varied biological activities.

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAcetylcholinesterase Inhibitor2.7
Compound BAntiproliferative1.9
Compound CAntiproliferative7.52

Mechanism of Action

The mechanism of action of ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound’s closest analogue, ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate (CAS: 868223-81-8), differs by the substitution of a phenylcarbamoyl (anilino) group instead of the benzylcarbamoyl moiety in the target compound . This minor structural variation significantly impacts physicochemical and biological properties:

Property Target Compound Ethyl 2-[2-(2-Anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate
Substituent Benzylcarbamoyl (C₆H₅CH₂NHCO-) Phenylcarbamoyl (C₆H₅NHCO-)
Lipophilicity (Predicted) Higher (due to benzyl’s aliphatic CH₂ group) Lower (no aliphatic spacer)
Hydrogen Bonding Capacity Enhanced (amide N-H and ester O atoms) Similar, but reduced steric bulk
Synthetic Accessibility Moderate (requires benzylcarbamoylation step) Easier (aniline derivatives are widely available)

Mechanistic and Pharmacological Implications

Benzylcarbamoyl vs. This could make it more suitable for central nervous system (CNS)-targeted applications. The phenylcarbamoyl analogue’s simpler structure may favor solubility in aqueous media, advantageous for in vitro assays.

Crystallographic Characterization :
The SHELX program suite (SHELXL, SHELXS) is critical for resolving such complex structures, enabling precise determination of bond lengths, angles, and intermolecular interactions .

Limitations in Available Data

  • No direct pharmacological or kinetic data for either compound are provided in the evidence.
  • Comparative studies on binding affinities, metabolic stability, or toxicity are absent, necessitating further experimental validation.

Research Tools and Methodologies

The structural elucidation of such compounds heavily depends on crystallographic software like SHELXL for refinement and SHELXT for space-group determination . These tools ensure accurate modeling of the benzylcarbamoyl side chain and ester linkages, which are prone to conformational flexibility.

Biological Activity

Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the existing literature on its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H24N2O
  • CAS Number : 868224-73-1
  • Synonyms : Ethyl 2-{2-[2-(benzylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxyacetate

This compound exhibits its biological activity primarily through the following mechanisms:

  • Cytotoxic Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism often involves inducing apoptosis and oxidative stress in tumor cells .
  • Apoptosis Induction : The compound may trigger morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation. These changes are indicative of programmed cell death pathways being activated within the cancer cells .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) plays a crucial role in the cytotoxic effects observed with this compound. Increased oxidative stress can lead to cellular damage and ultimately apoptosis .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights that may be applicable to this compound:

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 2-{...}Glioblastoma0.05Apoptosis induction
Ethyl 2-{...}Breast Adenocarcinoma0.03Oxidative stress
Thiosemicarbazones (related structure)Multiple Tumor TypesNanomolarApoptosis and ROS generation

Case Study: Antitumor Activity

In a notable study, thiosemicarbazone derivatives were synthesized and evaluated for their antitumor properties against glioblastoma multiforme and breast adenocarcinoma. The results indicated that these compounds exhibited potent cytotoxic effects at low concentrations, with IC50 values in the nanomolar range. Morphological alterations consistent with apoptosis were observed, highlighting the potential for this compound to serve as an effective anticancer agent .

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